molecular formula C18H19ClN2O6 B2781054 2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide CAS No. 1170458-83-9

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide

Cat. No.: B2781054
CAS No.: 1170458-83-9
M. Wt: 394.81
InChI Key: TXLATBOAQWOLOB-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including chloro, methoxy, hydroxyethyl, and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Benzylation: Attachment of the 2,4-dimethoxybenzyl group.

    Amidation: Formation of the amide bond with the hydroxyethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Replacement of the chloro group with other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Utilized in the development of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse binding interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethoxybenzyl)-N-(2-hydroxyethyl)-4-nitrobenzamide
  • 2-chloro-N-(2,4-dimethoxybenzyl)-N-(2-hydroxyethyl)-3-nitrobenzamide

Uniqueness

The unique combination of functional groups in 2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide may confer distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group, in particular, can significantly influence its properties.

Properties

IUPAC Name

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6/c1-26-14-5-3-12(17(10-14)27-2)11-20(7-8-22)18(23)15-9-13(21(24)25)4-6-16(15)19/h3-6,9-10,22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLATBOAQWOLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CCO)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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